molecular formula C7H14N2O2 B14604736 N~2~-Formyl-L-leucinamide CAS No. 59867-89-9

N~2~-Formyl-L-leucinamide

Cat. No.: B14604736
CAS No.: 59867-89-9
M. Wt: 158.20 g/mol
InChI Key: SYWGXOBGAQRXAZ-LURJTMIESA-N
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Description

N~2~-Formyl-L-leucinamide is an organic compound derived from leucine, an essential amino acid It is characterized by the presence of a formyl group attached to the nitrogen atom of the leucinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Formyl-L-leucinamide typically involves the N-formylation of L-leucinamide. One common method is the reaction of L-leucinamide with formic acid in the presence of a catalyst. For instance, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) can be used as an efficient and recyclable catalyst for this reaction . The reaction is carried out under mild conditions, and the catalyst can be easily recovered and reused.

Industrial Production Methods

Industrial production of N2-Formyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-Formyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: N2-Formyl-L-leucinamide can be converted to N2-carboxyl-L-leucinamide.

    Reduction: The product can be N2-hydroxymethyl-L-leucinamide.

    Substitution: Various substituted derivatives of N2-Formyl-L-leucinamide can be formed depending on the nucleophile used.

Scientific Research Applications

N~2~-Formyl-L-leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Formyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Formyl-L-leucinamide is unique due to its specific formylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a chiral derivatization reagent and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

59867-89-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S)-2-formamido-4-methylpentanamide

InChI

InChI=1S/C7H14N2O2/c1-5(2)3-6(7(8)11)9-4-10/h4-6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1

InChI Key

SYWGXOBGAQRXAZ-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC=O

Canonical SMILES

CC(C)CC(C(=O)N)NC=O

Origin of Product

United States

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